

Application Notes and Protocols: Dose-Response Studies of Firibastat in Spontaneously Hypertensive Rats

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Compound of Interest

Compound Name: *Firibastat, (+/-)-*

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These application notes provide a comprehensive overview of the dose-dependent effects of Firibastat (formerly RB150), a first-in-class brain aminopeptidase A (APA) inhibitor, in spontaneously hypertensive rats (SHR), a widely used model of human essential hypertension. The provided protocols offer detailed methodologies for conducting similar preclinical studies.

Introduction

Firibastat is a prodrug that, after oral administration, crosses the blood-brain barrier and is converted into its active metabolite, EC33.[1][2] EC33 inhibits brain aminopeptidase A, the enzyme responsible for converting angiotensin II to angiotensin III in the brain.[1][2] By reducing brain angiotensin III levels, Firibastat lowers blood pressure through central mechanisms, including decreased vasopressin release and reduced sympathetic nervous system activity.[3][4] Preclinical studies in spontaneously hypertensive rats have demonstrated the dose-dependent antihypertensive efficacy of Firibastat.[5]

Data Presentation: Dose-Response of Firibastat in Hypertensive Rats

The following tables summarize the quantitative data from studies evaluating the dose-response relationship of orally administered Firibastat on blood pressure in hypertensive rat

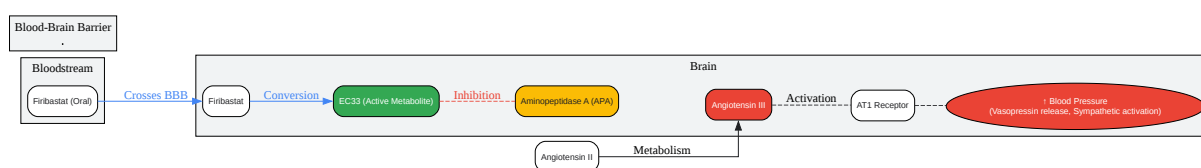
models.

Dose (mg/kg)	Rat Model	Effect on Blood Pressure	Reference
30	Spontaneously Hypertensive Rat (SHR)	Effective Dose, 50% (ED ₅₀) for blood pressure reduction.	[5]
30	DOCA-salt Hypertensive Rat	Mean Arterial Pressure Reduction: -35.4 ± 5.2 mmHg.	[6]
100	Spontaneously Hypertensive Rat (SHR)	Significant inhibition of brain aminopeptidase A activity.	

Note: A comprehensive dose-response table with multiple dose points and corresponding blood pressure and heart rate changes from a single study in SHR is not readily available in the public domain. The data presented is a compilation from available research.

Signaling Pathway of Firibastat

The following diagram illustrates the mechanism of action of Firibastat in the brain renin-angiotensin system.



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Firibastat's Mechanism of Action in the Brain.

Experimental Protocols

Protocol for Oral Administration of Firibastat in Spontaneously Hypertensive Rats

Objective: To administer a precise dose of Firibastat orally to conscious spontaneously hypertensive rats.

Materials:

- Spontaneously Hypertensive Rats (SHR), age and weight matched.
- Firibastat (RB150) powder.
- Vehicle solution (e.g., sterile water, 0.5% methylcellulose).
- Analytical balance.
- Vortex mixer or sonicator.
- Oral gavage needles (stainless steel, bulb-tipped, appropriate size for rats, e.g., 16-18 gauge).[7]
- Syringes (1 mL or appropriate volume).
- Animal scale.

Procedure:

- **Animal Acclimatization:** House SHR in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to standard chow and water for at least one week before the experiment. Handle the rats daily to acclimate them to the researchers and reduce stress.
- **Preparation of Dosing Solution:**

- Calculate the required amount of Firibastat based on the desired dose (e.g., 10, 30, 100 mg/kg) and the body weight of the rats.
- Weigh the Firibastat powder accurately using an analytical balance.
- Suspend the powder in the chosen vehicle to the desired final concentration. Ensure a homogenous suspension using a vortex mixer or sonicator. The volume for oral gavage in rats should typically not exceed 10-20 ml/kg.[8]
- Animal Handling and Restraint:
 - Gently restrain the rat. One common method is to hold the rat firmly by the scruff of the neck and support the body. The head should be slightly extended to straighten the esophagus.[9]
- Gavage Needle Measurement:
 - Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.[8]
- Oral Gavage Procedure:
 - Moisten the tip of the gavage needle with sterile water or saline for lubrication.
 - Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[7]
 - The needle should pass smoothly without resistance. If the rat struggles or shows signs of respiratory distress, withdraw the needle immediately.[10]
 - Once the needle is at the predetermined depth, administer the dosing solution slowly and steadily.
 - Withdraw the needle gently in the same direction it was inserted.
- Post-Administration Monitoring:

- Return the rat to its home cage and monitor for any adverse reactions for at least 30 minutes.

Protocol for Blood Pressure Measurement in Conscious Spontaneously Hypertensive Rats

Objective: To accurately measure systolic and diastolic blood pressure and heart rate in conscious SHR following Firovastat administration. Two common methods are described: tail-cuff plethysmography (non-invasive) and radiotelemetry (invasive, gold standard).

Method A: Tail-Cuff Plethysmography

Materials:

- Tail-cuff blood pressure measurement system (e.g., CODA, IITC Life Science).
- Restrainers for rats.
- Warming platform or chamber.

Procedure:

- **Animal Training:** For several days prior to the experiment, acclimate the rats to the restrainer and the tail-cuff procedure to minimize stress-induced blood pressure fluctuations.[\[11\]](#)
- **Environmental Conditions:** Conduct measurements in a quiet, temperature-controlled room.
- **Animal Preparation:**
 - Place the rat in the restrainer.
 - Warm the rat's tail to a temperature of 32-34°C using a warming platform or chamber to ensure adequate blood flow for pulse detection.[\[12\]](#)
- **Cuff Placement:** Securely place the tail-cuff and pulse sensor on the base of the rat's tail.
- **Blood Pressure Measurement:**

- Allow the rat to acclimate in the restrainer for 10-15 minutes before starting the measurements.
- Initiate the automated measurement cycle on the tail-cuff system. The system will inflate and then deflate the cuff, recording the pressure at which the pulse reappears (systolic) and when blood flow becomes continuous (diastolic).
- Record a series of measurements (e.g., 10-15 cycles) and calculate the average. Discard the first few readings to allow for stabilization.
- Measurements should be taken at baseline (before drug administration) and at various time points after Firibastat administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

Method B: Radiotelemetry

Materials:

- Implantable telemetry transmitters for rats.
- Surgical tools for sterile implantation.
- Telemetry receiver platform.
- Data acquisition and analysis software.

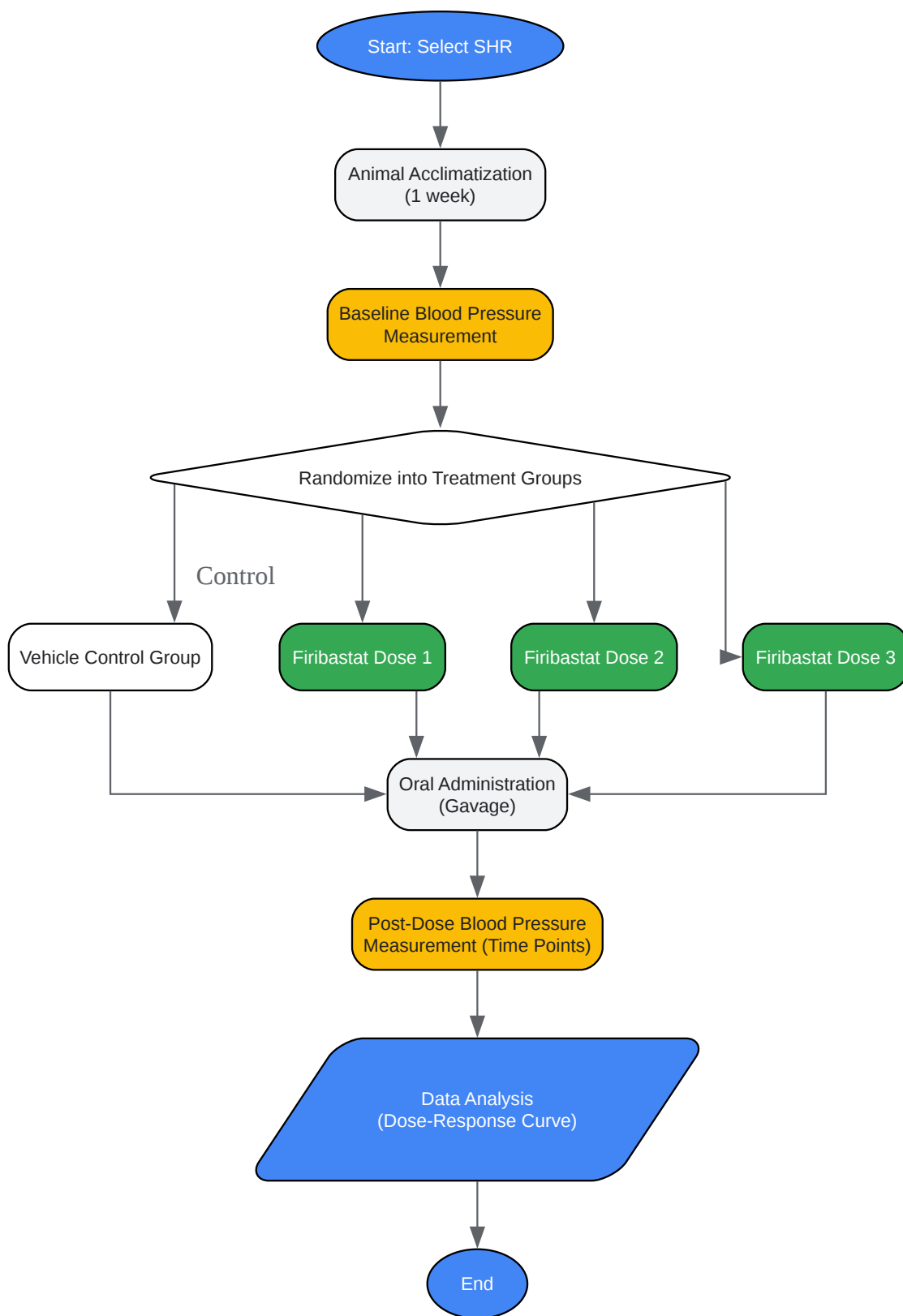
Procedure:

- Transmitter Implantation Surgery:
 - Under sterile surgical conditions and appropriate anesthesia, implant the telemetry transmitter into the abdominal cavity of the rat.
 - Insert the transmitter's catheter into the abdominal aorta or femoral artery.[\[13\]](#)[\[14\]](#)
 - Allow the rat to recover from surgery for at least one week before starting the experiment.
- Data Acquisition:

- House the rat in its home cage placed on a telemetry receiver platform.
- The transmitter will continuously record blood pressure and heart rate data, which is transmitted to the receiver.
- Record baseline data for at least 24 hours before drug administration.
- Administer Firibastat as described in Protocol 1.
- Continue to record data continuously for the desired period post-administration (e.g., 24-48 hours).
- Data Analysis:
 - Use the data acquisition software to analyze the telemetered blood pressure and heart rate data. Calculate averages for specific time intervals (e.g., hourly, daytime, nighttime) to assess the effect of Firibastat.

Experimental Workflow

The following diagram outlines the logical flow of a dose-response study of Firibastat in spontaneously hypertensive rats.



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Dose-Response Study Workflow.

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